molecular formula C20H23FN6O B11266125 7-{3-[4-(4-Fluorophenyl)piperazin-1-yl]-3-oxopropyl}-6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazine

7-{3-[4-(4-Fluorophenyl)piperazin-1-yl]-3-oxopropyl}-6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B11266125
M. Wt: 382.4 g/mol
InChI Key: VUABTOPOIBQAJO-UHFFFAOYSA-N
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Description

7-{3-[4-(4-Fluorophenyl)piperazin-1-yl]-3-oxopropyl}-6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazine is a complex organic compound that belongs to the class of triazolopyridazines. This compound is characterized by the presence of a fluorophenyl group attached to a piperazine ring, which is further connected to a triazolopyridazine core. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-{3-[4-(4-Fluorophenyl)piperazin-1-yl]-3-oxopropyl}-6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazine typically involves multiple steps. One common method includes the cyclization of appropriate hydrazonoyl chlorides with substituted piperazines in the presence of triethylamine . The reaction conditions often require the use of polyphosphoric acid (PPA) as a cyclization agent .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

7-{3-[4-(4-Fluorophenyl)piperazin-1-yl]-3-oxopropyl}-6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazine can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the triazolopyridazine core, often using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-{3-[4-(4-Fluorophenyl)piperazin-1-yl]-3-oxopropyl}-6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a decrease in inflammatory and immune responses . The compound’s structure allows it to bind to active sites on target proteins, thereby modulating their activity and exerting its pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 7-{3-[4-(4-Fluorophenyl)piperazin-1-yl]-3-oxopropyl}-6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazine lies in its specific structural features, such as the fluorophenyl group and the triazolopyridazine core, which contribute to its distinct pharmacological profile and potential therapeutic applications.

Properties

Molecular Formula

C20H23FN6O

Molecular Weight

382.4 g/mol

IUPAC Name

3-(6,8-dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-7-yl)-1-[4-(4-fluorophenyl)piperazin-1-yl]propan-1-one

InChI

InChI=1S/C20H23FN6O/c1-14-18(15(2)24-27-13-22-23-20(14)27)7-8-19(28)26-11-9-25(10-12-26)17-5-3-16(21)4-6-17/h3-6,13H,7-12H2,1-2H3

InChI Key

VUABTOPOIBQAJO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN2C1=NN=C2)C)CCC(=O)N3CCN(CC3)C4=CC=C(C=C4)F

Origin of Product

United States

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